molecular formula C16H13F3N2O B7165868 N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]pyridine-3-carboxamide

N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]pyridine-3-carboxamide

Cat. No.: B7165868
M. Wt: 306.28 g/mol
InChI Key: WGMGNYAQXAKTBD-UHFFFAOYSA-N
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Description

N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]pyridine-3-carboxamide is a synthetic organic compound that features a trifluoromethyl group attached to an indene moiety, which is further linked to a pyridine carboxamide

Properties

IUPAC Name

N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O/c17-16(18,19)15(8-7-11-4-1-2-6-13(11)15)21-14(22)12-5-3-9-20-10-12/h1-6,9-10H,7-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMGNYAQXAKTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(C(F)(F)F)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the formation of the indene moiety. One common method involves the trifluoromethylation of an indene precursor, followed by the introduction of the pyridine carboxamide group through a series of reactions including amide bond formation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]pyridine-2-carboxamide
  • N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]pyridine-4-carboxamide
  • N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]benzamide

Uniqueness

N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the trifluoromethyl group and the pyridine carboxamide can significantly affect the compound’s properties compared to its analogs.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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